molecular formula C10H7BrZn B6315436 1-Naphthylzinc bromide, 0.50 M in THF CAS No. 251957-73-0

1-Naphthylzinc bromide, 0.50 M in THF

Cat. No. B6315436
M. Wt: 272.4 g/mol
InChI Key: JHKREXZPCGVUPO-UHFFFAOYSA-M
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Description

1-Naphthylzinc bromide, 0.50 M in THF (1-NBZ-THF) is an organometallic reagent used in organic synthesis. It is a versatile reagent that can be used in a variety of applications, including the synthesis of a wide range of organic compounds. 1-NBZ-THF is a strong Lewis acid and its use in organic synthesis has been extensively studied over the years.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 1-Naphthylzinc bromide can be achieved through a Grignard reaction between 1-bromonaphthalene and zinc in the presence of a suitable solvent such as THF.

Starting Materials
1-bromonaphthalene, zinc, THF

Reaction
Add 1-bromonaphthalene (0.50 M) to a dry round-bottom flask equipped with a magnetic stir bar., Add THF (enough to dissolve the starting material) to the flask and stir the mixture under nitrogen atmosphere., Add small pieces of zinc (excess) to the mixture and stir until the zinc is completely dissolved., Heat the mixture to reflux for several hours (4-6 hours) under nitrogen atmosphere., Allow the mixture to cool to room temperature and then quench the reaction by adding water (cautiously)., Extract the organic layer with a suitable solvent (e.g. diethyl ether) and dry over anhydrous magnesium sulfate., Filter the solution and concentrate under reduced pressure to obtain 1-Naphthylzinc bromide as a colorless oil.

Mechanism Of Action

1-Naphthylzinc bromide, 0.50 M in THF acts as a strong Lewis acid and can be used to catalyze a variety of organic reactions. It can be used to catalyze the formation of carbon-carbon bonds by activating the electrophilic carbon atoms of the substrate molecules. It can also be used to catalyze the formation of carbon-heteroatom bonds, such as carbon-oxygen and carbon-nitrogen bonds.

Biochemical And Physiological Effects

1-Naphthylzinc bromide, 0.50 M in THF is not known to have any significant biochemical or physiological effects. It is not known to be toxic to humans or other organisms and is not known to be a mutagen or carcinogen.

Advantages And Limitations For Lab Experiments

1-Naphthylzinc bromide, 0.50 M in THF is a useful reagent for organic synthesis and has a number of advantages for laboratory experiments. It is a stable reagent that is easy to handle and is relatively inexpensive. Additionally, it is a powerful Lewis acid that can catalyze a variety of organic reactions. One limitation of 1-Naphthylzinc bromide, 0.50 M in THF is that it is not soluble in water, making it unsuitable for aqueous reactions.

Future Directions

1-Naphthylzinc bromide, 0.50 M in THF has a wide range of applications in organic synthesis, and there are a number of potential future directions for its use. One potential future direction is the use of 1-Naphthylzinc bromide, 0.50 M in THF in the synthesis of complex natural products, such as terpenes and steroids. Additionally, 1-Naphthylzinc bromide, 0.50 M in THF could be used in the synthesis of a wide range of functionalized aromatic compounds, such as aldehydes, ketones, and esters. Finally, 1-Naphthylzinc bromide, 0.50 M in THF could be used in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines.

Scientific Research Applications

1-Naphthylzinc bromide, 0.50 M in THF is a useful reagent for the synthesis of a wide range of organic compounds. It can be used in the synthesis of a variety of heterocycles, including pyridines, pyrimidines, and quinolines. It can also be used for the synthesis of a range of polycyclic aromatics, such as naphthalenes, anthracenes, and fluorenes. Additionally, 1-Naphthylzinc bromide, 0.50 M in THF can be used in the synthesis of a variety of functionalized aromatic compounds, such as aldehydes, ketones, and esters.

properties

IUPAC Name

bromozinc(1+);1H-naphthalen-1-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKREXZPCGVUPO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2[C-]=CC=CC2=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthylzinc bromide

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